![molecular formula C8H15NO2 B2995398 4,9-Dioxa-1-azaspiro[5.5]undecane CAS No. 614716-29-9](/img/structure/B2995398.png)
4,9-Dioxa-1-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dioxa-1-azaspiro[5.5]undecane is a chemical compound with the CAS Number: 614716-29-9 . It has a molecular weight of 157.21 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in several studies . These compounds have been synthesized as selective σ1 receptor ligands . The synthesis involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H15NO2 .Chemical Reactions Analysis
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors . These compounds have shown excellent sEH inhibitory activity and bioavailability .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Novel Synthetic Approaches
The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through a Prins cascade process represents a significant advancement in organic chemistry. This method facilitates the production of spiromorpholinotetrahydropyran derivatives, marking a novel approach to creating such complex structures (Reddy et al., 2014).
Pheromone Synthesis and Biological Insights
Research into the biosynthesis of sex pheromones, particularly 1,7-dioxaspiro[5.5]undecane in the olive fruit-fly, has provided insights into the enzymatic processes involved. These studies have shown that both oxygen atoms in the pheromone originate from dioxygen, implicating monooxygenase-mediated processes in its synthesis. This understanding reveals the complexity of forming the nine-carbon precursor vital for pheromone production (Fletcher et al., 2002).
Antibacterial Agent Development
Exploration into spirocyclic derivatives of ciprofloxacin has led to the creation of new antibacterial agents. By synthesizing derivatives of 1-oxa-9-azaspiro[5.5]undecane, researchers have developed compounds with distinct activity against specific gram-positive and gram-negative bacterial strains. Although these compounds show a narrower spectrum of activity compared to ciprofloxacin, their targeted efficacy highlights the potential for designing more selective antibacterial therapies (Lukin et al., 2022).
Crystal Structure and Thermodynamic Properties
The study of the crystal structure and thermodynamic properties of compounds containing the 1,5-dioxaspiro[5.5] derivative has contributed to a better understanding of their physical and chemical characteristics. Through detailed analysis, researchers have been able to predict and confirm the structural stability and reactivity of these compounds, facilitating their application in various scientific domains (Zeng, Wang, & Zhang, 2021).
Novel Pathways in Spiroacetal Biosynthesis
Oxygen incorporation studies have unveiled novel pathways in spiroacetal biosynthesis, particularly in species like Bactrocera cacuminata and B. cucumis. These findings not only underscore the role of monoxygenase in spiroacetal formation but also highlight the diversity and complexity of biosynthetic processes in nature. Understanding these pathways is crucial for the development of bio-inspired synthetic methods (Fletcher et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,9-dioxa-1-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOCYKFEHDOZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)
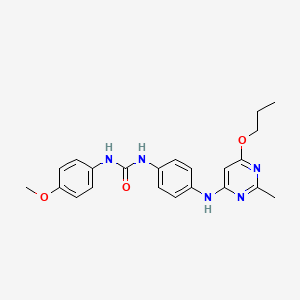
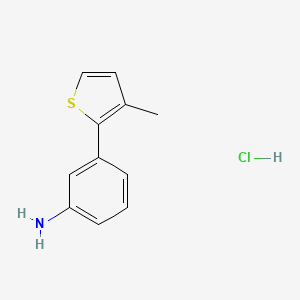
![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)
![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)
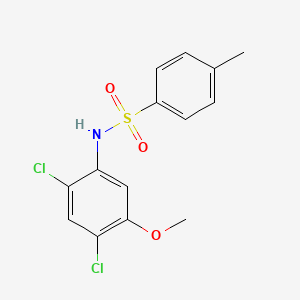
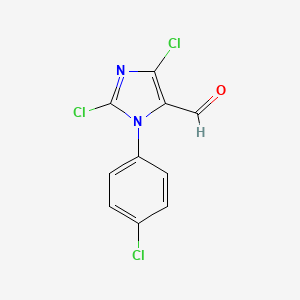
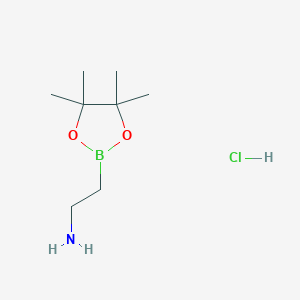
![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)
![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)
![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)
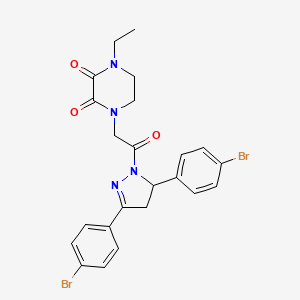
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)
![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)